

# Application Notes and Protocols for BMS-986118 in MIN6 Cells

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## Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067

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## Introduction

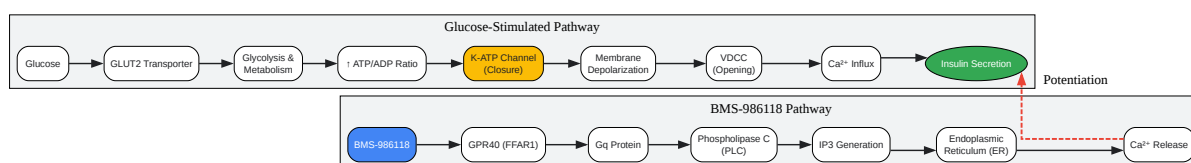
**BMS-986118** is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has been investigated as a potential treatment for type 2 diabetes.[1][2] Its therapeutic potential stems from a dual mechanism of action, promoting both glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and the secretion of the incretin glucagon-like peptide-1 (GLP-1).[1][2][3] The mouse insulinoma 6 (MIN6) cell line is a widely-used and well-established in vitro model for studying pancreatic  $\beta$ -cell function, as it robustly maintains the critical characteristic of glucose-stimulated insulin secretion (GSIS).[4]

This document provides a comprehensive guide for utilizing the MIN6 cell line to study the effects of **BMS-986118**. It includes detailed protocols for cell culture and for conducting insulin secretion assays, alongside data presentation tables and diagrams of the underlying signaling pathways and experimental workflows.

## Mechanism of Action: GPR40-Mediated Insulin Secretion

In pancreatic  $\beta$ -cells, insulin secretion is tightly regulated by blood glucose levels. Glucose enters the  $\beta$ -cell and is metabolized, leading to an increased ATP-to-ADP ratio.[5][6] This change closes ATP-sensitive potassium (K-ATP) channels, causing the cell membrane to depolarize.[5] The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), allowing an influx of calcium ions ( $\text{Ca}^{2+}$ ) that triggers the exocytosis of insulin-containing granules.[5][6]

**BMS-986118** acts as an agonist at the GPR40 receptor (also known as Free Fatty Acid Receptor 1, FFAR1), which is a Gq-coupled protein.[2] Upon binding, it potentiates the glucose-stimulated pathway by activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular  $\text{Ca}^{2+}$ . This further elevates cytosolic  $\text{Ca}^{2+}$  levels, amplifying the insulin secretion signal initiated by glucose.[1]



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**Caption:** GPR40 signaling pathway in pancreatic  $\beta$ -cells.

## Data Presentation

**BMS-986118** has demonstrated potent agonist activity at the GPR40 receptor across multiple species. The following tables summarize its in vitro activity and provide representative data from a typical GSIS experiment in MIN6 cells.

Table 1: In Vitro Activity of **BMS-986118**

Assay Type	Species	EC <sub>50</sub>	Reference
IP1 Assay	Human GPR40	9 nM	[1]
IP1 Assay	Mouse GPR40	4.1 nM	[1]
IP1 Assay	Rat GPR40	8.6 nM	[1]

| GPR40 Agonist Activity | Not Specified | 70 nM (0.07 μM) |[7] |

Table 2: Representative Data of **BMS-986118** Effect on Insulin Secretion in MIN6 Cells

Treatment Group	BMS-986118 Conc.	Glucose Conc. (mM)	Insulin Secreted (ng/mL)	Fold Increase vs. Low Glucose
Low Glucose Control	0	2.8	1.8 ± 0.3	1.0
High Glucose Control	0	16.7	9.5 ± 1.1	5.3
BMS-986118	10 nM	16.7	14.2 ± 1.6	7.9
BMS-986118	100 nM	16.7	21.5 ± 2.4	11.9
BMS-986118	1 μM	16.7	25.8 ± 2.9	14.3

Data are presented as mean ± standard deviation (n=3) and are representative. Actual results may vary based on experimental conditions.

## Experimental Protocols

### Protocol 1: MIN6 Cell Culture and Maintenance

This protocol details the standard procedure for culturing and passaging the MIN6 mouse insulinoma cell line to ensure robust health and glucose responsiveness.

Table 3: Reagents and Materials for MIN6 Cell Culture

Reagent/Material	Supplier/Cat. No.	Storage
<b>MIN6 Cell Line</b>	<b>e.g., Sigma-Aldrich</b>	<b>Liquid Nitrogen</b>
DMEM, High Glucose (25 mM)	e.g., Gibco	4°C
Fetal Bovine Serum (FBS), Qualified	e.g., Gibco	-20°C
Penicillin-Streptomycin (100X)	e.g., Gibco	-20°C
L-Glutamine (200 mM, 100X)	e.g., Gibco	-20°C
HEPES (1 M)	e.g., Sigma-Aldrich	Room Temperature
2-Mercaptoethanol	e.g., Sigma-Aldrich	4°C
Trypsin-EDTA (0.25%) or Accutase®	e.g., Gibco / Sigma	4°C or -20°C
Dulbecco's Phosphate- Buffered Saline (DPBS)	e.g., Gibco	Room Temperature

| T-75 Culture Flasks, Cell Culture Plates | e.g., Corning | Room Temperature |

#### A. Preparation of Complete Growth Medium

- To 500 mL of High-Glucose DMEM, add:
  - 75 mL of FBS (for a final concentration of 15%).[\[8\]](#)[\[9\]](#)
  - 5 mL of Penicillin-Streptomycin (100 units/mL final).[\[9\]](#)
  - 5 mL of L-Glutamine (2 mM final).[\[8\]](#)
  - 10 mL of 1M HEPES (20 mM final).[\[8\]](#)
  - 3.5 µL of 2-Mercaptoethanol (50 µM final).[\[9\]](#)
- Sterile filter the complete medium using a 0.22 µm filter unit.
- Store at 4°C for up to one month. Warm to 37°C before use.

## B. Thawing Cryopreserved MIN6 Cells

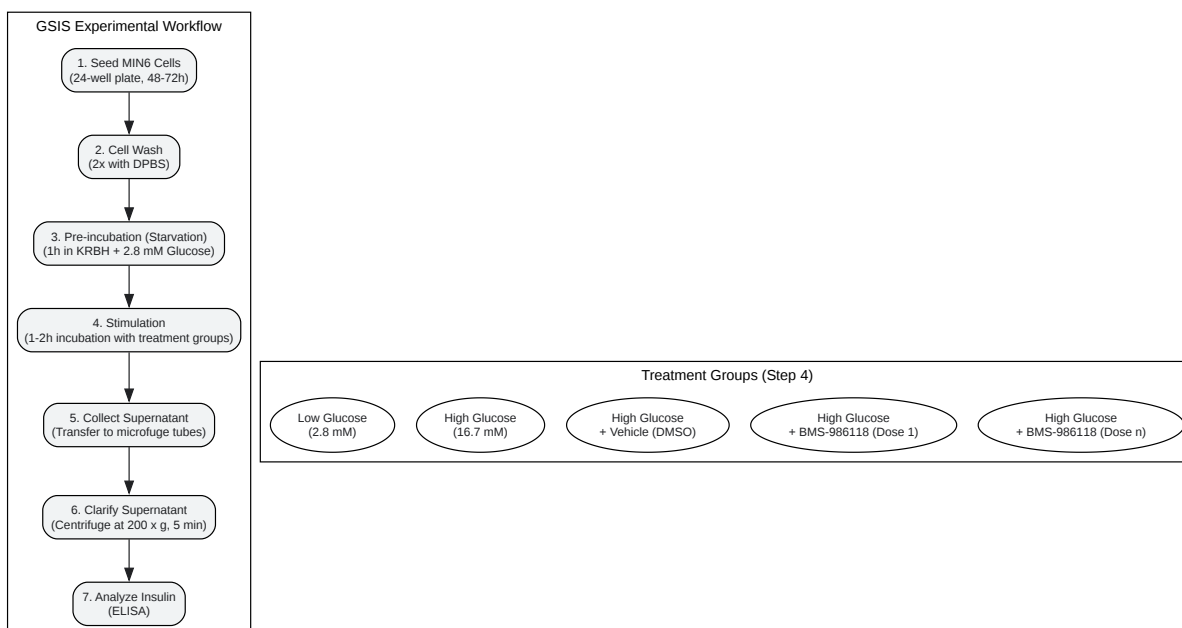
- Rapidly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.[4]
- Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.
- Slowly transfer the cells into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[10]
- Centrifuge the cell suspension at 150-200 x g for 5 minutes.[4]
- Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
- Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. [4]

## C. Routine Maintenance and Passaging

- Change the culture medium every 2-3 days.[4][8]
- When cells reach 80-85% confluency, they are ready for passaging.
- Aspirate the old medium and wash the cell monolayer twice with 5-7 mL of sterile DPBS.
- Add 2 mL of pre-warmed Trypsin-EDTA or Accutase® to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[11]
- Neutralize the trypsin by adding 6-8 mL of complete growth medium.[10]
- Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a 15 mL conical tube.
- Centrifuge at 150 x g for 3-5 minutes.
- Discard the supernatant, resuspend the pellet in fresh medium, and seed new T-75 flasks at a split ratio of 1:4 to 1:6.

# Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the effect of **BMS-986118** on insulin secretion from MIN6 cells in the presence of low and high glucose concentrations.



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**Caption:** Experimental workflow for the GSIS assay.

Table 4: Reagents and Materials for GSIS Assay

Reagent/Material	Purpose
Cultured MIN6 Cells in 24-well plates	Cell model
Krebs-Ringer Bicarbonate Buffer (KRBH) + 0.1% BSA	Assay Buffer
Glucose (Sterile Stock Solution)	Stimulant
BMS-986118 (DMSO Stock Solution)	Test Compound
Dimethyl Sulfoxide (DMSO)	Vehicle Control
Mouse Insulin ELISA Kit	Quantification

| Sterile Microcentrifuge Tubes | Sample Collection |

#### A. Preparation of Solutions

- KRBH Buffer (pH 7.4): Prepare a solution containing 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl<sub>2</sub>, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 1.2 mM MgSO<sub>4</sub>, 25 mM NaHCO<sub>3</sub>, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA).[4] Sterile filter and warm to 37°C before use.
- Low Glucose KRBH: Add sterile glucose to KRBH to a final concentration of 2.8 mM.[4]
- High Glucose KRBH: Add sterile glucose to KRBH to a final concentration of 16.7 mM.[4]
- **BMS-986118** Working Solutions: Prepare serial dilutions of the **BMS-986118** DMSO stock into High Glucose KRBH to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.1%).

#### B. Assay Procedure

- Seed MIN6 cells into a 24-well plate at a density that will result in ~80% confluency on the day of the assay.[12] Culture for 48-72 hours.
- On the day of the experiment, gently wash the cells twice with DPBS.[4]
- Pre-incubate the cells for 1 hour at 37°C in 500 µL/well of Low Glucose KRBH to establish a basal insulin secretion level.[12]
- Carefully aspirate the pre-incubation buffer from all wells.
- Add 500 µL of the respective treatment solutions to each well:[4]
  - Low Glucose Control: Low Glucose (2.8 mM) KRBH.
  - High Glucose Control: High Glucose (16.7 mM) KRBH + Vehicle (DMSO).
  - **BMS-986118** Treatment: High Glucose (16.7 mM) KRBH + varying concentrations of **BMS-986118**.
- Incubate the plate for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Following incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.[4]
- Centrifuge the tubes at 200 x g for 5 minutes to pellet any detached cells.
- Transfer the clarified supernatants to new tubes and store them at -20°C or -80°C until insulin measurement.[4]
- Quantify the insulin concentration in each sample using a mouse insulin ELISA kit according to the manufacturer's instructions.
- Normalize insulin secretion data to total protein content or cell number if desired.

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